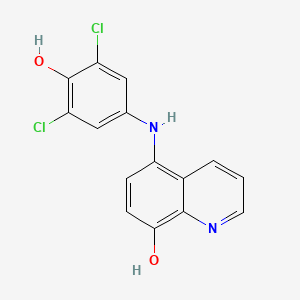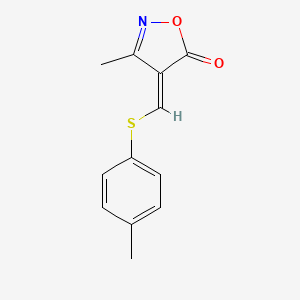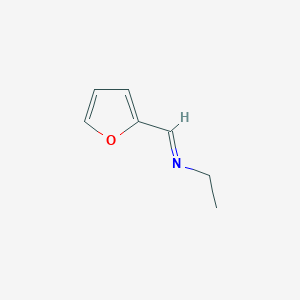
(E)-N-Ethyl-1-(furan-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Furan-2-ylmethylene)ethanamine: is an organic compound with the molecular formula C7H9NO. It is a Schiff base derived from the condensation of furan-2-carbaldehyde and ethanamine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(Furan-2-ylmethylene)ethanamine can be synthesized through the condensation reaction of furan-2-carbaldehyde with ethanamine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the Schiff base.
Industrial Production Methods: In industrial settings, the synthesis of N-(Furan-2-ylmethylene)ethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts, such as acids or bases, may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Furan-2-ylmethylene)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Ethanamine and furan-2-carbaldehyde.
Substitution: Substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Furan-2-ylmethylene)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of N-(Furan-2-ylmethylene)ethanamine involves its interaction with various molecular targets. The Schiff base structure allows it to act as a ligand, forming complexes with metal ions. These metal complexes can exhibit enhanced biological activities, such as enzyme inhibition or interaction with biomolecules. The furan ring and the imine group play crucial roles in its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
N-(Thiophen-2-ylmethylene)ethanamine: Similar structure but with a thiophene ring instead of a furan ring.
N-(Pyridin-2-ylmethylene)ethanamine: Contains a pyridine ring, offering different electronic properties.
N-(Benzylidene)ethanamine: Features a benzene ring, leading to different reactivity and applications.
Uniqueness: N-(Furan-2-ylmethylene)ethanamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of heterocyclic compounds and in the study of its biological activities.
Eigenschaften
CAS-Nummer |
22544-81-6 |
|---|---|
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
N-ethyl-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C7H9NO/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
PPFQIWQQRULEHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




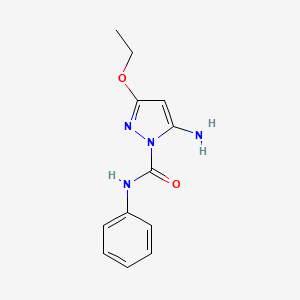
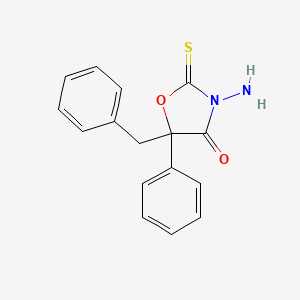
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
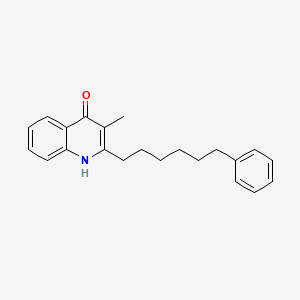


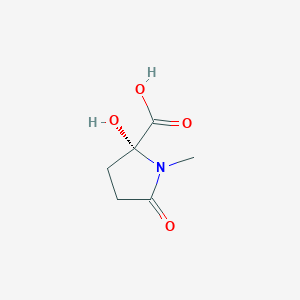
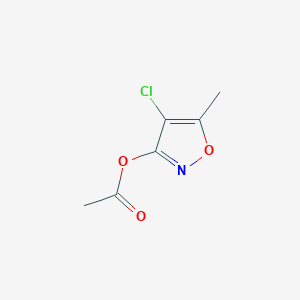
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
